molecular formula C15H13BrO2 B3277174 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone CAS No. 655244-07-8

2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone

Cat. No. B3277174
CAS RN: 655244-07-8
M. Wt: 305.17 g/mol
InChI Key: XLGGMRASUHIODX-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone, also known as Bromo-methoxyphenyl-acetone (BMK), is a chemical compound that is widely used in scientific research. BMK is a ketone compound that has a molecular formula of C15H13BrO2 and a molecular weight of 303.17 g/mol. BMK is a white solid that is insoluble in water and soluble in organic solvents.

Mechanism of Action

The mechanism of action of BMK is not fully understood. However, it is believed that BMK acts as a reagent in various chemical reactions, including the synthesis of pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BMK on humans and animals are not well documented. However, it is important to note that the use of BMK in the synthesis of illicit drugs can have severe health consequences, including addiction, overdose, and death.

Advantages and Limitations for Lab Experiments

One advantage of using BMK in lab experiments is its versatility as a precursor for the synthesis of various compounds. However, the use of BMK in lab experiments requires specialized equipment and expertise, which can be a limitation for some researchers.

Future Directions

There are several future directions for the use of BMK in scientific research. One direction is the synthesis of novel pharmaceuticals and agrochemicals using BMK as a precursor. Another direction is the development of new methods for the synthesis of BMK that are more efficient and cost-effective. Additionally, there is a need for further research on the biochemical and physiological effects of BMK on humans and animals.
Conclusion:
In conclusion, BMK is a chemical compound that has been widely used in scientific research as a precursor for the synthesis of various compounds. The synthesis of BMK is a complex process that requires expertise and specialized equipment. The use of BMK in lab experiments has advantages and limitations, and there are several future directions for its use in scientific research. It is important to note that the use of BMK in the synthesis of illicit drugs is illegal and unethical.

Scientific Research Applications

BMK has been widely used in scientific research as a precursor for the synthesis of various compounds, including pharmaceuticals and agrochemicals. BMK has also been used in the synthesis of illicit drugs, such as methamphetamine and MDMA. However, it is important to note that the use of BMK in the synthesis of illicit drugs is illegal and unethical.

properties

IUPAC Name

2-(2-bromophenyl)-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-18-13-8-6-11(7-9-13)15(17)10-12-4-2-3-5-14(12)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGGMRASUHIODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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